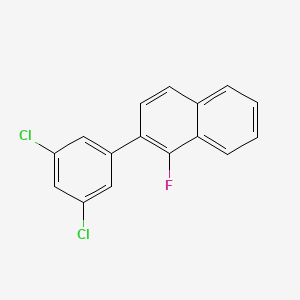

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene

Description

Significance of Fluorinated Aromatic Scaffolds in Molecular Design

The incorporation of fluorine into aromatic systems is a powerful and widely utilized strategy in modern molecular design, particularly in medicinal chemistry and materials science. researchgate.netnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a molecule's characteristics. chemicalbook.comresearchgate.net

Strategically placing fluorine atoms can influence a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This can lead to an extended half-life for drug candidates. nih.gov Furthermore, the lipophilicity of a molecule can be fine-tuned through fluorination, which in turn affects its membrane permeability, solubility, and bioavailability. researchgate.netnih.gov In the realm of materials science, fluorinated aromatic scaffolds are explored for their ability to modulate crystal packing and electronic properties, which is crucial for the development of organic semiconductors and other advanced materials. usd.edu The introduction of fluorine can lead to enhanced thermal stability and specific intermolecular interactions, driving the self-assembly of molecules into well-ordered structures. chemicalbook.comusd.edu

Role of Polyhalogenated Phenyl Moieties in Chemical Systems

In the context of biaryl compounds, which consist of two directly linked aromatic rings, polyhalogenation is a key strategy for creating versatile building blocks for complex organic synthesis. researchgate.netnih.govnih.govresearchgate.net These polyhalogenated biaryls can undergo selective cross-coupling reactions, allowing for the stepwise introduction of different functional groups at specific positions. This modular approach is highly valuable for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and organic materials. nih.gov For instance, the antidepressant sertraline (B1200038) features a 3,4-dichlorophenyl moiety, highlighting the relevance of dichlorinated phenyl groups in bioactive molecules. wikipedia.org The specific substitution pattern of the halogens is crucial in determining the molecule's three-dimensional shape and its ability to interact with biological targets.

Overview of the Naphthalene (B1677914) Framework as a Core Structure in Advanced Materials and Bioactive Molecules

The naphthalene ring system, a fused bicyclic aromatic hydrocarbon, is a fundamental building block in both the biological and material worlds. Its rigid and planar structure, combined with its extended π-electron system, imparts unique photophysical and electronic properties. This has led to the widespread use of naphthalene derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. orgsyn.org Naphthalene diimides, for example, are known for their electron-accepting properties and are used in the construction of n-type organic semiconductors and metal-organic frameworks (MOFs). chemicalbook.com

In the realm of medicinal chemistry, the naphthalene scaffold is present in a number of approved drugs. frontiersin.org It can serve as a bioisosteric replacement for other aromatic rings, like benzene (B151609), to improve metabolic stability and pharmacological activity. frontiersin.org The larger surface area of the naphthalene ring can lead to enhanced binding interactions with biological targets. Numerous naphthalene derivatives have been investigated for their potential as anti-inflammatory, antibacterial, and anticancer agents. usd.edufrontiersin.org

Contextualizing 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene within the Broader Class of Phenylnaphthalene Derivatives

Phenylnaphthalene derivatives are a class of biaryl compounds where a phenyl ring is attached to a naphthalene core. The specific compound, this compound, is a member of this family with a unique substitution pattern. It combines the features of a fluorinated naphthalene, a polyhalogenated phenyl group, and a biaryl linkage.

While specific research on this compound is not widely available in public literature, its properties can be inferred from the characteristics of its constituent parts. The 1-fluoronaphthalene (B124137) moiety is a known building block in organic synthesis, used in the preparation of pharmaceuticals and other complex molecules. chemicalbook.comchemicalbook.comsigmaaldrich.com The fluorine atom at the 1-position is expected to influence the electronic properties and reactivity of the naphthalene ring.

Below is a data table comparing the properties of the parent structures to provide context for the featured compound.

| Property | 1-Fluoronaphthalene | 3,5-Dichloroaniline |

| Molecular Formula | C₁₀H₇F sigmaaldrich.com | C₆H₅Cl₂N nih.gov |

| Molecular Weight | 146.16 g/mol sigmaaldrich.com | 162.02 g/mol |

| Melting Point | -13 °C sigmaaldrich.com | 49-53 °C |

| Boiling Point | 215 °C sigmaaldrich.com | 260 °C |

| Solubility | Insoluble in water; soluble in organic solvents. chemicalbook.com | Insoluble in water; soluble in alcohol, ether, benzene. nih.gov |

| CAS Number | 321-38-0 sigmaaldrich.com | 626-43-7 nih.gov |

Note: Data for 3,5-Dichloroaniline is used as a proxy for the 3,5-Dichlorophenyl moiety. The properties of the target compound, this compound, would be a composite of these and influenced by their combination.

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H9Cl2F |

|---|---|

Poids moléculaire |

291.1 g/mol |

Nom IUPAC |

2-(3,5-dichlorophenyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)15-6-5-10-3-1-2-4-14(10)16(15)19/h1-9H |

Clé InChI |

XJWRXUMHEXISMW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC(=C3)Cl)Cl |

Origine du produit |

United States |

Reactivity and Reaction Mechanisms of 2 3,5 Dichlorophenyl 1 Fluoronaphthalene

Reactivity of the Fluorine Atom on the Naphthalene (B1677914) Ring

The fluorine atom at the 1-position of the naphthalene ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is influenced by the nature of the naphthalene core and the conditions of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings. nih.gov In the context of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene, the fluorine atom serves as a leaving group. The traditional SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. researchgate.net The stability of this intermediate is crucial, and it is typically favored in the presence of strong electron-withdrawing groups at the ortho or para positions, which can delocalize the negative charge. researchgate.net For 1-fluoronaphthalene (B124137) derivatives, the presence of an activating group is often considered essential for the reaction to proceed efficiently. researchgate.net

However, recent studies have highlighted the existence of a concerted SNAr (CSNAr) mechanism, which proceeds through a single transition state without the formation of a stable Meisenheimer intermediate. nih.govacs.org This pathway is particularly relevant for electron-rich or electron-neutral aryl fluorides, expanding the scope of SNAr reactions. nih.gov The CSNAr mechanism can be facilitated by strong bases or reactive nucleophiles. acs.org For instance, the use of an organic superbase like t-Bu-P4 has been shown to effectively catalyze the concerted SNAr reactions of aryl fluorides, including 1-fluoronaphthalene, with a wide range of nucleophiles and excellent functional group tolerance. nih.gov

The choice of solvent also plays a significant role, with polar aprotic solvents like DMSO generally favoring SNAr reactions of fluorine-substituted naphthalenes. researchgate.net The reactivity order for leaving groups in SNAr reactions is typically F > NO2 > Cl ≈ Br > I, highlighting the utility of fluoroarenes as substrates. nih.gov

Table 1: Factors Influencing SNAr Reactions of 1-Fluoronaphthalene Derivatives

| Factor | Influence on Reactivity | References |

| Mechanism | Can proceed via a stepwise (Meisenheimer intermediate) or concerted (single transition state) pathway. The concerted pathway is favored for less activated systems. | nih.govresearchgate.netacs.org |

| Activating Groups | Electron-withdrawing groups ortho or para to the fluorine atom stabilize the Meisenheimer intermediate in the stepwise mechanism, increasing reactivity. | researchgate.net |

| Catalyst/Base | Strong bases, such as organic superbases (e.g., t-Bu-P4), can catalyze concerted SNAr reactions, enabling the use of electron-rich and neutral substrates. | nih.govacs.org |

| Solvent | Polar aprotic solvents like DMSO are generally effective for SNAr reactions of fluoronaphthalenes. | researchgate.net |

| Leaving Group | Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. | nih.gov |

Activation of C-F Bonds in Catalytic Reactions

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.govmdpi.com However, various catalytic systems have been developed to achieve this transformation. mdpi.comnih.gov Transition metal complexes, particularly those of nickel and palladium, are widely used for the catalytic activation of C-F bonds in fluoroaromatics. mdpi.com

For instance, nickel(II) complexes with bidentate phosphine (B1218219) ligands can catalyze the cross-coupling reaction between Grignard reagents and fluoroaromatics. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions of electron-deficient fluoroaromatics with various partners have been reported. mdpi.com The mechanism of these reactions often involves the oxidative addition of the C-F bond to the metal center. mdpi.com

Recent advancements have also focused on main group metal-mediated C-F bond activation. nih.gov For example, heterobimetallic complexes have demonstrated excellent capabilities for C-F bond activation through bimetallic cooperativity. nih.gov Furthermore, strategies for the C-H bond zincation of fluoroarenes using palladium catalysis have been developed, which can proceed with high chemo- and regioselectivity, leaving the C-F bonds intact under specific conditions. nih.gov

Table 2: Catalytic Systems for C-F Bond Activation in Fluoroaromatics

| Catalyst System | Reaction Type | Key Features | References |

| Ni(II) complexes with bidentate phosphine ligands | Cross-coupling with Grignard reagents | Efficient for defluorocoupling reactions. | mdpi.com |

| Pd-catalysis | Cross-coupling with N-tosylhydrazones, borylation | Tolerates various functionalities, can proceed with electron-deficient fluoroaromatics. | mdpi.com |

| Heterobimetallic complexes (e.g., Mg-Zn, Mg-Al) | C-F bond cleavage/C-N bond formation | Enabled by bimetallic cooperativity, can be regioselective. | nih.gov |

| Simple phosphines (e.g., PnBu3) | Hydrodefluorination, Aminodefluorination | Metallomimetic catalysis, proceeds under mild conditions. | whiterose.ac.uk |

Reactivity of the Chlorine Atoms on the Phenyl Ring

Influence of Chlorine Substituents on Aromatic Reactivity

Chlorine atoms are generally considered deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect. vaia.com However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. In the context of nucleophilic aromatic substitution, the activating influence of chlorine atoms decreases in the order ortho > meta > para relative to a hydrogen atom. rsc.org

The presence of chlorine on an aromatic ring generally increases lipophilicity and can lead to nonbonding interactions with binding sites in biological systems. researchgate.net It also increases the electrophilicity of nearby parts of the molecule due to its electronegativity. researchgate.net While chlorine atoms on an aromatic ring are generally considered non-reactive towards nucleophilic aliphatic substitution, their electronic and steric effects can modulate the reactivity of the molecule at other sites. researchgate.net

Potential for Further Halogenation or Metalation

The dichlorophenyl ring could potentially undergo further halogenation, although the existing chlorine atoms would deactivate the ring towards electrophilic attack. libretexts.org Halogenation reactions of aromatic compounds typically require a Lewis acid catalyst to enhance the electrophilicity of the halogen. mt.com The position of further substitution would be directed by the existing chlorine atoms to the remaining ortho and para positions.

Metalation of the dichlorophenyl ring is also a possibility. Directed ortho-metalation, where a substituent directs the deprotonation and subsequent metalation of an adjacent position, is a powerful synthetic tool. While chlorine is not a strong directing group for this purpose, under specific conditions with strong bases, metalation could potentially occur.

Electrophilic Aromatic Substitution on the Naphthalene and Dichlorophenyl Rings

Both the naphthalene and dichlorophenyl rings can undergo electrophilic aromatic substitution, but their relative reactivities differ significantly. Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609) and, by extension, the deactivated dichlorophenyl ring. libretexts.orgstackexchange.com This increased reactivity is due to the lower loss of resonance stabilization energy in the intermediate of the reaction. libretexts.org

In naphthalene, electrophilic substitution typically occurs at the 1-position (α-position) as this leads to a more stable carbocation intermediate where one of the rings remains fully aromatic. libretexts.orgyoutube.com However, the substitution pattern can be influenced by reaction conditions, such as the solvent and temperature. libretexts.org

The 3,5-dichlorophenyl ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the two chlorine atoms. vaia.com Any electrophilic attack on this ring would be much slower than on the naphthalene ring and would be directed to the positions ortho to both chlorine atoms (the 2, 4, and 6 positions).

Radical Processes Involving Halogenated Aromatic Systems

Halogenated aromatic compounds, such as this compound, can participate in radical reactions, typically initiated by ultraviolet (UV) light or radical initiators. wikipedia.org These reactions proceed via a free-radical chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comchadsprep.com

Initiation: The process can be initiated by the homolytic cleavage of a carbon-halogen bond. The C-Cl bonds are generally weaker than the C-F bond, making them more susceptible to cleavage to form an aryl radical. UV radiation can provide the energy needed to split a molecule, such as a chlorine molecule, into two reactive chlorine atom radicals which can then abstract a hydrogen atom from a solvent or other molecule to initiate a chain reaction. wikipedia.org

Propagation: An aryl radical generated from the dichlorophenyl ring or a radical from another source can react with a neutral molecule to form a new bond and a new radical species, perpetuating the chain reaction. numberanalytics.com For instance, a radical cation of an aromatic system can be formed, which then reacts with a halogen atom from a halogenating agent. rsc.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. wikipedia.org

The reactivity in radical processes is heavily influenced by bond dissociation energies. Phenyl-hydrogen bonds are typically very strong, making them less likely to be displaced by halogens in radical reactions. wikipedia.org However, the presence of halogens on the aromatic rings of this compound modifies the electronic distribution and can influence the stability of potential radical intermediates.

Below is a table summarizing potential radical processes.

| Process | Description | Initiating Conditions | Potential Outcome for this compound |

| Photohalogenation | Substitution of an aromatic hydrogen atom with a halogen via a radical pathway. wikipedia.org | UV light in the presence of a halogen (e.g., Cl₂) | Further chlorination on the naphthalene ring, although less favorable than on alkanes. |

| Radical Cation Formation | Formation of a persistent aromatic radical cation (ArH˙⁺) by reaction with a halogenating agent in a suitable solvent. rsc.org | Halogenating agents (ICl, Br₂, NBS) in solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP). rsc.org | Formation of a radical cation, which could undergo subsequent reactions like oxidative substitution. |

| Homolytic Cleavage | Direct cleavage of a C-X (Carbon-Halogen) bond to form an aryl radical. nih.gov | High energy (e.g., UV light, photocatalysis). nih.gov | Preferential cleavage of the C-Cl bonds over the stronger C-F bond, generating a dichlorophenyl radical. |

Reaction Mechanisms under Specific Catalytic Conditions (e.g., Bismuth Redox Catalysis for Arylation)

Bismuth redox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional transition-metal-catalyzed cross-coupling reactions. nih.govmpg.de The synthesis of biaryl compounds like this compound can be envisioned through such catalytic cycles. A common mechanism involves the Bi(III)/Bi(V) redox couple. acs.org

The catalytic cycle for a bismuth-catalyzed arylation generally proceeds through three key steps:

Transmetalation: A Bi(III) catalyst reacts with an organometallic reagent, such as an aryl boronic acid or ester, to form a phenylbismuthine intermediate. nih.govacs.org

Oxidation: The resulting Bi(III) species is oxidized to a high-valent Bi(V) species by an appropriate oxidant. nih.govacs.org

Reductive Elimination: The Bi(V) intermediate undergoes reductive elimination, forming the new C-C bond of the biaryl product and regenerating the active Bi(III) catalyst. nih.govacs.org

For the arylation of a naphthalene derivative, a bismuth catalyst could facilitate the coupling of a naphthalene precursor with a dichlorophenyl precursor. Recent advances have also demonstrated bismuth-photocatalyzed activation and coupling of aryl iodides, which proceeds through a mechanism involving both metal-ligand charge transfer (MLCT) and ligand-ligand charge transfer (LLCT) processes to enable C-C bond formation via C-H functionalization. nih.govresearchgate.net

The table below outlines a proposed mechanism for the synthesis of a biaryl compound using bismuth redox catalysis.

| Step | Description | Reactants/Intermediates | Key Transformation |

| 1. Transmetalation | The Bi(III) catalyst undergoes ligand exchange with an aryl boronic acid. nih.gov | Bi(III) catalyst, Aryl Boronic Acid | Formation of a Phenylbismuthine (Ar-Bi(III)) species. |

| 2. Oxidation | The Ar-Bi(III) species is oxidized by an external oxidant. acs.org | Phenylbismuthine, Oxidant (e.g., Selectfluor) | Generation of a high-valent Ar-Bi(V) intermediate. |

| 3. Reductive Elimination | The Bi(V) intermediate eliminates the two aryl groups, which couple together. nih.govacs.org | Ar-Bi(V)-Ar' intermediate | Formation of the biaryl product (Ar-Ar') and regeneration of the Bi(III) catalyst. |

Functional Group Compatibility and Transformations

The presence of chloro and fluoro substituents on the aromatic rings of this compound governs its compatibility with various reagents and dictates the possible subsequent transformations.

Functional Group Compatibility: The C-F bond is exceptionally strong and generally stable under many reaction conditions, making it an excellent directing group or a stable structural element. The C-Cl bonds are more reactive and can be targeted for transformations while leaving the C-F bond intact. The naphthalene core is susceptible to electrophilic aromatic substitution, with the position of attack influenced by the existing fluoro and aryl substituents.

Functional Group Transformations: Several transformations can be envisioned for this molecule, primarily targeting the C-Cl bonds or the aromatic protons.

Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. In a molecule analogous to this compound, specifically 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with butyllithium (B86547) resulted in regioselective deprotonation at the 4-position of the dichlorophenyl ring (the position between the two chloro atoms). researchgate.net This created a lithiated intermediate that could be trapped with an electrophile (e.g., chlorotrimethylsilane) to introduce a new substituent. A similar regioselectivity could be expected for this compound.

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atoms on the dichlorophenyl ring can potentially be displaced by strong nucleophiles, particularly if the ring is further activated. The C-F bond on the naphthalene ring is much less susceptible to SNAr unless activated by strong electron-withdrawing groups.

Cross-Coupling Reactions: The C-Cl bonds can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C, C-N, or C-O bonds, allowing for extensive modification of the dichlorophenyl moiety.

The following table details potential transformations.

| Transformation | Reagents | Target Site | Product Type |

| Directed Lithiation | Butyllithium (BuLi), followed by an electrophile (E⁺) | Position 4 of the dichlorophenyl ring researchgate.net | 2-(3,5-Dichloro-4-E-phenyl)-1-fluoronaphthalene |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-Cl bonds on the dichlorophenyl ring | Terphenyl derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-Cl bonds on the dichlorophenyl ring | Aminated biaryl derivatives |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, KSR) | C-Cl bonds on the dichlorophenyl ring | Methoxy (B1213986) or thioether substituted derivatives |

Theoretical and Computational Investigations of 2 3,5 Dichlorophenyl 1 Fluoronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are foundational in examining the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Electronic Structure Analysis (e.g., charge distribution on α-carbons)

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to understanding its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. For 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene, such an analysis would likely show a significant electronegative charge on the fluorine and chlorine atoms. The charge distribution on the α-carbons of the naphthalene (B1677914) ring (the carbon bonded to the dichlorophenyl group and the carbon bonded to the fluorine atom) would be of particular interest as it influences the molecule's susceptibility to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and shape of these orbitals are crucial for predicting chemical reactivity and electronic properties. libretexts.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net In a typical FMO analysis of a biaryl compound, the HOMO and LUMO are often distributed across the aromatic rings.

Illustrative FMO Data for a Generic Biaryl System

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Conformation and Rotational Barrier Studies

The three-dimensional shape (conformation) of a molecule is critical to its function. For this compound, a key conformational feature is the dihedral angle between the naphthalene and the dichlorophenyl rings. Computational studies can determine the most stable conformation and the energy barrier required for rotation around the single bond connecting the two rings. nih.gov This rotational barrier is influenced by steric hindrance from the substituents (fluorine and chlorine atoms) adjacent to the connecting bond. A high rotational barrier would suggest that the molecule exists as stable rotational isomers (atropisomers).

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and thermodynamic stability of molecules. nih.govrsc.org DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. rsc.org For this compound, DFT would be used to find the lowest energy structure. The stability of the molecule can be further assessed by calculating its vibrational frequencies; the absence of imaginary frequencies confirms that the structure is a true energy minimum. mdpi.com

Illustrative Geometric Parameters for a Generic Biaryl System

| Parameter | Value |

| C-C (inter-ring) Bond Length | 1.49 Å |

| C-F Bond Length | 1.35 Å |

| C-Cl Bond Length | 1.74 Å |

| Naphthalene-Phenyl Dihedral Angle | 55° |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the step-by-step mechanism of chemical reactions. researchgate.net This involves identifying the transition states—the highest energy points along a reaction coordinate—that connect reactants to products. By calculating the energy of these transition states, chemists can determine the activation energy of a reaction, which governs its rate. For a molecule like this compound, one might model its synthesis (e.g., via a Suzuki coupling) or its potential degradation pathways.

Predictive Computational Approaches for Chemical Behavior

Beyond fundamental properties, computational chemistry can predict a molecule's behavior in various applications. nih.gov For instance, by calculating properties like dipole moment, polarizability, and hyperpolarizability, it is possible to predict a material's potential use in optoelectronics. researchgate.net Similarly, docking simulations, which computationally place a molecule into the active site of a protein, can be used to predict its potential as a drug candidate by evaluating the binding affinity and interactions. mdpi.comresearchgate.net

Spectroscopic Characterization through Computational Methods (e.g., theoretical NMR, IR, UV-Vis spectra)

Detailed research findings and data tables for the theoretical NMR, IR, and UV-Vis spectra of this compound are currently unavailable in the reviewed scientific literature.

Applications of 2 3,5 Dichlorophenyl 1 Fluoronaphthalene and Analogues in Advanced Research

Applications in Medicinal Chemistry Research

The dichlorophenyl and fluoronaphthalene moieties are present in various biologically active compounds, suggesting that their combination within a single molecular framework could lead to novel therapeutic agents and research tools.

Design and Synthesis of Ligands for Biological Targets (e.g., receptor antagonists, enzyme inhibitors)

The design and synthesis of analogues of 2-(3,5-dichlorophenyl)-1-fluoronaphthalene are aimed at creating specific ligands for various biological targets. The dichlorophenyl group is a common feature in many selective dopamine (B1211576) D3 receptor ligands. nih.gov For instance, a series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides have been designed and synthesized as high-affinity and selective D3 receptor ligands. nih.gov This suggests that the 2,3-dichlorophenyl group is a key pharmacophore for D3 receptor binding. nih.gov

Furthermore, the naphthalene (B1677914) scaffold itself is a versatile platform for developing enzyme inhibitors. For example, naphthalene-based diarylamides have been designed as pan-Raf kinase inhibitors with potential anti-melanoma activity. nih.gov In one study, a series of 2-amino-1-aroylnaphthalene and 2-hydroxy-1-aroylnaphthalenes were synthesized as potent antitubulin agents, demonstrating strong antiproliferative activity against various cancer cell lines. nih.gov These examples highlight the potential of the naphthalene core in the design of enzyme inhibitors.

The combination of these two pharmacophoric units in this compound suggests its potential as a scaffold for designing novel receptor antagonists or enzyme inhibitors. The synthesis of such compounds often involves cross-coupling reactions to join the aryl and naphthalene moieties, followed by functional group manipulations to introduce desired pharmacophoric features.

Table 1: Examples of Biologically Active Dichlorophenyl and Naphthalene Derivatives

| Compound Class | Biological Target | Key Structural Features |

| [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides | Dopamine D3 Receptor | 2,3-dichlorophenyl, piperazine (B1678402) linker, fluorenylcarboxamide |

| Naphthalene-based diarylamides | pan-Raf Kinase | Naphthalene, diarylamide |

| 2-Amino-1-aroylnaphthalenes | Tubulin | 2-aminonaphthalene, aroyl group |

Development of Chemical Probes for Biological Systems

Naphthalene derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of chemical probes to study biological systems. nih.gov The introduction of a fluorine atom can further enhance these properties. For example, perfluoronaphthalene-based donor-acceptor-donor fluorescent dyes have been synthesized and shown to have excellent intramolecular charge transfer properties, making them suitable for use in fluorescent imaging. nih.gov

A novel fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene has been developed for the detection of sulfites and bisulfites in real water samples, demonstrating the sensitivity of naphthalene-based probes. nih.gov The synthesis of such probes often involves functionalizing the naphthalene ring to create a binding site for the target molecule and a signaling unit that produces a change in fluorescence upon binding. While direct studies on this compound as a chemical probe are not available, its fluoronaphthalene core suggests its potential for such applications. The photophysical properties of related fluorinated naphthalene derivatives have been studied, indicating their potential as fluorescent materials. researchgate.netresearchgate.netscispace.com

Contribution to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. The this compound scaffold provides a platform to investigate the impact of specific structural modifications on biological activity. For instance, in a series of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids designed as inhibitors of the Keap1-Nrf2 protein-protein interaction, the naphthalene scaffold with a 2-(4-fluorobenzyloxy) substitution was found to be the most potent. nih.gov This highlights the importance of the substitution pattern on the naphthalene ring for biological activity.

SAR studies on naphthalimide derivatives have also provided insights into their anticancer activity, showing how different substitution patterns affect their efficacy against various cancer cell lines. rjraap.comresearchgate.net Similarly, studies on 1-aryl-2-(azol-1-yl)ethane derivatives have examined the influence of substituents on the aryl ring on their antifungal activity. researchgate.net The dichlorophenyl group in compounds like 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide has been shown to be important for its activity as a cannabinoid-1 receptor inverse agonist. nih.gov These examples demonstrate how systematic modifications of the aryl and naphthalene components can provide valuable SAR data for the development of more potent and selective drugs.

Role as Building Blocks in the Synthesis of Pharmacologically Active Agents (e.g., intermediates for antidepressants)

The this compound scaffold, and more broadly the dichlorophenyl-naphthalene framework, serves as a key building block in the synthesis of important pharmaceutical agents. A prominent example is the antidepressant sertraline (B1200038), which contains a 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine structure. acs.orggoogle.comnih.govthieme-connect.comresearchgate.net The synthesis of sertraline often involves the preparation of a 4-(3,4-dichlorophenyl)-1-tetralone (B15375) intermediate, which underscores the importance of the dichlorophenyl-naphthalene core. researchgate.net

Various synthetic strategies have been developed for sertraline, including stereoselective methods to obtain the desired cis-(1S,4S) isomer. acs.orggoogle.com These syntheses highlight the utility of the dichlorophenyl-naphthalene framework as a versatile intermediate that can be further modified to produce complex and pharmacologically active molecules. The presence of the fluorine atom in this compound could offer advantages in terms of metabolic stability and bioavailability, making it an attractive building block for the synthesis of new drug candidates. researchgate.net

Applications in Materials Science Research

The unique electronic and photophysical properties of fluorinated aromatic compounds make them promising candidates for the development of advanced organic materials.

Development of Functional Organic Materials

Fluorinated organic materials are of significant interest for applications in electronics and optoelectronics. rsc.org The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org This makes fluorinated compounds, such as those based on the this compound scaffold, potentially useful as n-type or ambipolar semiconducting materials.

The photophysical properties of fluorinated naphthalene derivatives have been investigated, with some compounds exhibiting high fluorescence quantum yields. nih.govresearchgate.net These properties are desirable for applications in organic light-emitting diodes (OLEDs). For example, perfluoronaphthalene-based donor-acceptor-donor fluorescent dyes have been shown to have tunable emission colors and good fluorescence quantum yields in both solution and solid state. nih.gov While specific research on materials derived from this compound is limited, the general properties of fluorinated aromatic compounds suggest its potential as a building block for the creation of new functional organic materials with tailored electronic and optical properties. researchgate.net

Exploration in Optoelectronic Devices

The field of optoelectronics, which involves devices that create, detect, and control light, heavily relies on organic molecules with tailored photophysical properties. Halogenated and phenyl-substituted naphthalenes are of significant interest in this area.

Fluorescent Dyes:

Naphthalene derivatives are well-regarded for their fluorescent properties, characterized by high quantum yields and excellent photostability, making them ideal candidates for fluorescent dyes. researchgate.netnih.gov The introduction of halogen atoms and additional aromatic rings can further modulate these properties. While specific data for this compound is not available, related distyrylnaphthalene derivatives have been synthesized and their photophysical properties studied, showing their potential in bioimaging applications. uhmreactiondynamics.org The rigid and planar structure of the naphthalene core, combined with the electron-withdrawing nature of the chlorine and fluorine atoms, is expected to influence the intramolecular charge transfer (ICT) characteristics, which are crucial for the development of advanced fluorescent probes. researchgate.net

Table 1: Photophysical Properties of Representative Naphthalene-Based Fluorescent Dyes This table presents data for analogous compounds to illustrate typical properties, as specific data for this compound is not available.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 1-Fluoronaphthalene (B124137) | 280-320 | 320-350 | ~0.14 | Cyclohexane |

| Dansyl Chloride | 337 | 518 | 0.55 | Chloroform |

Organic Light-Emitting Diodes (OLEDs):

In the realm of Organic Light-Emitting Diodes (OLEDs), materials capable of efficient light emission are paramount. Halogenated organic compounds, including naphthalene derivatives, are explored for their potential as emitters or hosts in the emissive layer of OLEDs. researchgate.net The substitution pattern on the naphthalene core can significantly impact the electronic properties and, consequently, the device performance. For instance, the introduction of bulky phenyl groups can prevent intermolecular interactions and reduce concentration quenching, a common issue in OLEDs. The use of thermally activated delayed fluorescence (TADF) emitters, a class of molecules that can harvest both singlet and triplet excitons, has led to high-efficiency OLEDs. researchgate.netrsc.orgmdpi.com While there is no specific data on this compound as a TADF emitter, its rigid structure and the presence of heavy atoms (chlorine) could influence intersystem crossing rates, a key parameter in TADF.

Organic Solar Cells:

The development of efficient organic solar cells (OSCs) relies on materials with appropriate energy levels for effective charge separation and transport. Polycyclic aromatic hydrocarbons and their derivatives are investigated as donor or acceptor materials in the active layer of OSCs. The tunability of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage. The introduction of electron-withdrawing groups, such as the dichloro- and fluoro-substituents in the target molecule, can lower the LUMO level, which is a desirable characteristic for n-type (acceptor) materials in OSCs.

Utilization in Chemical Sensing Technologies

Fluorescence-based chemical sensors are powerful tools for the detection of various analytes with high sensitivity and selectivity. mdpi.com Naphthalene derivatives are frequently employed as the core fluorophore in these sensors. nih.gov The sensing mechanism often relies on the interaction of the analyte with the sensor molecule, leading to a change in the fluorescence properties, such as intensity (quenching or enhancement) or wavelength.

For instance, a fluorescent sensor based on a modified β-cyclodextrin incorporating a pyridinoindolizinic moiety has been used for the detection of pesticides and herbicides in water. researchgate.net The hydrophobic cavity of the cyclodextrin (B1172386) can encapsulate the analyte, bringing it into proximity with the fluorophore and causing a detectable change in its fluorescence. Given the hydrophobic nature of the dichlorophenyl-naphthalene structure, it could potentially be integrated into similar sensor designs for the detection of nonpolar analytes. Furthermore, naphthalene diimide derivatives have been developed as fluorometric probes for thiol sensing. copernicus.org

Components in Analytical Calibration Standards

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of molecules in astrochemistry and are often the target of analysis in samples returned from space missions. To ensure the accuracy of the instruments on these missions, robust analytical calibration standards are required. PAHs and their derivatives are used for this purpose. researchgate.netacs.org The unique spectral signatures of these molecules in various spectroscopic techniques (e.g., mass spectrometry, UV-Vis-NIR spectroscopy) allow for the calibration and validation of complex analytical instruments. researchgate.net

The development of laboratory techniques that mimic the conditions of the interstellar medium allows for the measurement of the spectra of PAHs and their ions, which can then be compared with astronomical observations. researchgate.net While there is no specific mention of this compound being used as a calibration standard, its stable, polycyclic aromatic structure makes it a potential candidate for such applications, particularly for instruments designed to detect halogenated organic molecules in extraterrestrial environments.

Applications in General Organic Synthesis

The reactivity of the carbon-halogen and carbon-hydrogen bonds in this compound makes it a versatile building block in organic synthesis for the construction of more complex molecular architectures.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems

The synthesis of large, complex PAHs is a significant area of research due to their interesting electronic and optical properties. acs.org One common strategy for building larger PAHs is the extension of smaller aromatic precursors. Substituted naphthalenes can serve as starting materials for the synthesis of larger, π-extended systems through various coupling and cyclization reactions. uhmreactiondynamics.orgacs.orgpnas.org

The halogen atoms on this compound provide reactive handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.netmdpi.comnih.govscholaris.ca This reaction allows for the formation of new carbon-carbon bonds, enabling the connection of the naphthalene core to other aromatic or vinyl groups. Subsequent intramolecular cyclization reactions, such as the Scholl reaction, can then be used to form new fused rings, leading to the creation of larger, more complex PAHs. acs.org The selective functionalization of the different C-Cl and C-F bonds could also provide a route to regioselectively build up larger structures.

Intermediates for Specialty Chemicals and Fine Chemicals

The term "specialty chemicals" refers to a broad range of chemical products that are sold on the basis of their performance or function, rather than their composition. Halogenated aromatic compounds are important intermediates in the synthesis of many specialty chemicals, including pharmaceuticals, agrochemicals, and materials for electronics.

The fluoronaphthalene moiety is a key intermediate in the synthesis of the antidepressant duloxetine. mdpi.com While this compound is not directly used in this synthesis, this highlights the importance of fluoronaphthalene derivatives in the pharmaceutical industry. The dichlorophenyl group is also a common structural motif in a variety of biologically active compounds and specialty chemicals. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential applications in these areas. For example, it could be used to introduce the dichlorophenyl-fluoronaphthyl moiety into a larger molecule to fine-tune its physical, chemical, or biological properties.

Structure Activity Relationship Sar Studies of 2 3,5 Dichlorophenyl 1 Fluoronaphthalene Analogues

Impact of Fluorine Substitution on Molecular Interactions and Activity

Research on fluorinated N-nitrosodialkylamines has shown that fluorine substitution can inhibit oxidative metabolism at the site of fluorination. nih.gov This principle, if applied to the target compound, suggests that the 1-fluoro group could block metabolic hydroxylation at this position, thereby potentially increasing the compound's bioavailability and duration of action. Furthermore, studies on fluoroarenes have demonstrated that fluorination can enhance interactions with certain metal-organic frameworks, suggesting that the fluorine in 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene could play a role in its binding to specific receptors or materials with complementary electrostatic surfaces.

| Analogue | Substitution at C1 | Hypothetical Biological Activity (IC50, µM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound (H) | -H | 10.5 | Baseline activity. |

| This compound | -F | 2.1 | Increased potency potentially due to enhanced binding affinity through specific fluorine interactions (e.g., hydrogen bonds, dipole interactions) and metabolic blocking. |

| 1-Chloro Analogue | -Cl | 5.8 | Less effective than fluorine in forming specific interactions, potentially leading to reduced potency. |

| 1-Methoxy Analogue | -OCH3 | 8.2 | Steric hindrance from the methoxy (B1213986) group may disrupt optimal binding. |

This table is for illustrative purposes and is based on general SAR principles, not on specific experimental data for the named compound.

Influence of Chlorine Substituents on Molecular Recognition and Binding

The two chlorine atoms on the phenyl ring of this compound are pivotal for its molecular recognition and binding characteristics. The position and electronic nature of these chlorine substituents create a specific electrostatic and steric profile that dictates how the molecule interacts with its environment. The strong electron-withdrawing nature of chlorine can create a dipole moment on the phenyl ring, influencing its ability to participate in dipole-dipole or quadrupole-π interactions.

The following table provides a hypothetical representation of how chlorine substitution patterns might influence biological activity, drawing on general SAR findings.

| Analogue | Chlorine Substitution on Phenyl Ring | Hypothetical Biological Activity (IC50, µM) | Rationale for Activity Change |

|---|---|---|---|

| 2-Phenyl-1-fluoronaphthalene | None | 15.2 | Lacks specific halogen interactions and conformational restriction. |

| 2-(4-Chlorophenyl)-1-fluoronaphthalene | 4-Cl | 7.5 | Single chlorine may provide a beneficial interaction but lacks the conformational constraint of two meta-substituents. |

| This compound | 3,5-diCl | 2.1 | Optimal substitution pattern for both electronic interactions and inducing a favorable conformation for binding. |

| 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene | 2,4-diCl | 9.8 | Different substitution pattern may lead to a less favorable conformation or steric clashes within the binding site. |

This table is for illustrative purposes and is based on general SAR principles, not on specific experimental data for the named compound.

Stereochemical Considerations and Conformational Effects on Biological or Material Performance

The bond connecting the dichlorophenyl group to the naphthalene (B1677914) ring allows for rotation, leading to different conformations. However, the presence of substituents on both rings, particularly the ortho-hydrogens and the C1-fluorine on the naphthalene ring and the chlorine atoms on the phenyl ring, creates steric hindrance that restricts this rotation. This results in a preferred range of dihedral angles between the two aromatic systems. The specific three-dimensional shape, or conformation, adopted by this compound is a critical factor in determining its biological or material performance.

Studies on biaryl systems have shown that ortho substituents have a profound steric effect that favors non-planar conformations. nih.gov In the case of the target compound, the fluorine at the C1 position and the hydrogens at the C8 position of the naphthalene ring, along with the chlorine atoms, will likely force the phenyl ring to be twisted out of the plane of the naphthalene ring. This fixed, non-planar conformation can be highly specific for a particular binding site, leading to increased potency and selectivity. The rigidity conferred by these steric interactions can also be advantageous in material science, leading to more ordered crystalline structures.

The following table illustrates the potential impact of conformational restriction on activity.

| Conformational Feature | Hypothetical Impact on Performance | Rationale |

|---|---|---|

| Planar Conformation | Low Activity | May not fit well into a three-dimensional binding pocket or may lead to unfavorable packing in a solid state. |

| Twisted (Non-planar) Conformation | High Activity | The specific dihedral angle induced by the substituents may be optimal for binding to a target protein or for creating a desired material property. |

| Highly Flexible (Free Rotation) | Variable/Low Activity | A lack of a defined conformation can lead to a loss of binding energy (entropic penalty) upon interaction with a target. |

This table is for illustrative purposes and is based on general principles of stereochemistry and conformational analysis.

Positional Isomerism and its Implications for Reactivity and Application

Positional isomerism, which describes the different possible locations of substituents on the naphthalene and phenyl rings, has significant implications for the reactivity and potential applications of this compound analogues. For instance, moving the fluorine atom from the C1 to other positions on the naphthalene ring would drastically alter the molecule's electronic and steric properties.

The reactivity of naphthalene itself is known to be position-dependent, with the C1 (alpha) position being generally more reactive towards electrophilic substitution than the C2 (beta) position. The presence of the dichlorophenyl group at C2 and the fluorine at C1 in the target compound is a specific arrangement that would have been achieved through a controlled synthetic route. Changing the position of the dichlorophenyl group to C1 and the fluorine to C2 would result in a distinct isomer with different chemical and physical properties. For example, the synthesis of substituted naphthalenes can be challenging to control in terms of regioselectivity. researchgate.net

The impact of positional isomerism on the properties of naphthalene derivatives is a key area of research for tailoring molecules for specific applications. The table below provides a hypothetical comparison of positional isomers of the target compound.

| Isomer | Key Positional Difference | Hypothetical Implication |

|---|---|---|

| This compound | Fluorine at C1, Phenyl at C2 | Specific conformation and electronic distribution leading to a particular biological activity or material property. |

| 1-(3,5-Dichlorophenyl)-2-fluoronaphthalene | Fluorine at C2, Phenyl at C1 | Altered reactivity and a different three-dimensional shape, likely resulting in a different biological target profile or material characteristics. |

| 2-(2,6-Dichlorophenyl)-1-fluoronaphthalene | Chlorine at C2, C6 of Phenyl Ring | Increased steric hindrance around the biaryl bond, leading to a more restricted and different preferred conformation, potentially enhancing selectivity for a specific target. |

This table is for illustrative purposes and is based on general principles of positional isomerism.

Design Principles for Modulating Specific Biological or Material Properties based on Structural Variations

The SAR data, even if hypothetical for the specific target compound, allows for the formulation of design principles to modulate the properties of this compound analogues. These principles are essential for guiding the synthesis of new compounds with improved characteristics.

For enhancing biological potency, a key principle would be to maintain or enhance the specific non-planar conformation. This could be achieved by introducing other bulky groups at the ortho-positions of the phenyl ring or at the C8 position of the naphthalene ring. The electronic properties can be fine-tuned by replacing the chlorine atoms with other halogens or with electron-donating or electron-withdrawing groups. For example, replacing chlorine with bromine might enhance potency due to a better halogen bonding ability in some contexts.

In the realm of materials science, the design principles might focus on controlling the intermolecular interactions to achieve desired properties like liquid crystallinity, fluorescence, or conductivity. The substitution pattern on both the naphthalene and phenyl rings can be systematically varied to control π-π stacking interactions and crystal packing.

The following table outlines some general design principles based on the preceding SAR discussions.

| Desired Property | Design Principle | Example Structural Modification |

|---|---|---|

| Increased Biological Potency | Enhance binding affinity and conformational rigidity. | Introduce additional steric bulk at ortho-positions (e.g., methyl group at C2' of the phenyl ring). |

| Improved Metabolic Stability | Block potential sites of metabolism. | Maintain fluorine at C1; consider fluorination of other metabolically labile positions. |

| Enhanced Material Self-Assembly | Promote specific intermolecular interactions like π-stacking. | Introduce extended aromatic systems or groups capable of strong hydrogen bonding. |

| Tuning of Electronic Properties (e.g., for optical applications) | Modify the electron density of the aromatic systems. | Replace chlorine atoms with electron-donating (e.g., -OCH3) or stronger electron-withdrawing (e.g., -CF3) groups. |

This table is for illustrative purposes and is based on general principles of drug design and materials science.

Future Research Directions and Perspectives for 2 3,5 Dichlorophenyl 1 Fluoronaphthalene

The exploration of novel chemical entities is a cornerstone of scientific advancement, driving innovation across pharmaceuticals, materials science, and agrochemicals. The compound 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene, a biaryl system featuring both chloro and fluoro substituents, represents a molecule of significant academic interest. While specific research on this exact compound is not extensively documented, its structural motifs suggest a rich landscape for future investigation. This article outlines prospective research directions centered on its synthesis, mechanistic understanding, and application discovery, guided by contemporary principles of chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-dichlorophenyl)-1-fluoronaphthalene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between fluoronaphthalene derivatives and chlorophenyl boronic acids. Optimization includes:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to tolerate halogen substituents.

- Solvent systems : Use of polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients for isolating the target compound .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹⁹F NMR to verify fluorine substitution (δ ~ -110 to -120 ppm) and ¹H/¹³C NMR for aromatic proton environments.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 294.98).

- X-ray crystallography : For unambiguous determination of stereoelectronic effects in the solid state, though this requires high-purity crystals .

Q. What are the primary toxicological concerns associated with handling this compound in laboratory settings?

- Methodological Answer : Toxicity studies (e.g., inhalation, dermal exposure) indicate:

- In vitro assays : Use hepatic (HepG2) or pulmonary (A549) cell lines to assess cytotoxicity (IC₅₀ values).

- In vivo models : Rodent studies (OECD guidelines) for acute toxicity (LD₅₀) and subchronic effects (28-day exposure).

- Safety protocols : PPE (gloves, respirators) and fume hoods are mandatory due to potential respiratory and dermal hazards .

Q. How can environmental partitioning of this compound be monitored in aquatic systems?

- Methodological Answer : Utilize:

- Solid-phase extraction (SPE) : For concentrating the compound from water samples.

- GC-MS or LC-MS/MS : Quantification with detection limits <1 ppb.

- Biomonitoring : Measure bioaccumulation in model organisms (e.g., Daphnia magna) under OECD 211 guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s resistance to microbial degradation in soil?

- Methodological Answer : Advanced studies involve:

- Metabolomic profiling : LC-HRMS to identify persistent intermediates.

- Isotopic labeling : Track ¹³C/¹⁸O-labeled compounds in soil microcosms.

- Enzyme assays : Test lignin peroxidase or cytochrome P450 activity against the compound.

- Findings suggest electron-withdrawing Cl/F groups hinder enzymatic oxidation .

Q. How can contradictory data on the compound’s photostability be resolved?

- Methodological Answer : Discrepancies arise from experimental variables:

- Light source : UV-B vs. UV-A irradiation (e.g., 254 nm vs. 365 nm) impacts degradation rates.

- Matrix effects : Presence of humic acids in water slows photolysis.

- Analytical validation : Use actinometry to standardize light exposure and HPLC-DAD to quantify degradation products .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (e.g., CYP3A4 PDB: 1TQN).

- MD simulations : Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR models : Corporate Cl/F substituent parameters (Hammett σ) to predict metabolic pathways .

Q. What advanced techniques characterize the compound’s electronic properties for material science applications?

- Methodological Answer :

- Cyclic voltammetry : Measure redox potentials (E₁/₂) in acetonitrile with Ag/AgCl reference.

- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals.

- Spectroelectrochemistry : Correlate UV-vis spectral shifts with electron transfer processes .

Q. How can in silico ADMET profiling guide the design of safer analogs?

- Methodological Answer :

- SwissADME : Predict bioavailability, logP, and blood-brain barrier permeability.

- ProTox-II : Estimate hepatotoxicity and mutagenicity risks.

- Structural modifications : Replace 3,5-Cl with less toxic substituents (e.g., CF₃) while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.